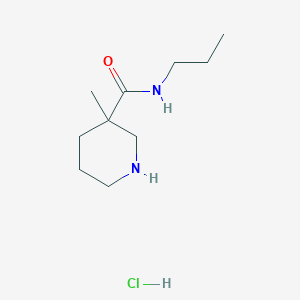

3-methyl-N-propylpiperidine-3-carboxamide hydrochloride

Descripción

BenchChem offers high-quality 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-methyl-N-propylpiperidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-3-6-12-9(13)10(2)5-4-7-11-8-10;/h11H,3-8H2,1-2H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEKROQJDOJYVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1(CCCNC1)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

discovery and synthesis of novel piperidine carboxamide derivatives

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Piperidine Carboxamide Derivatives

Executive Summary

The piperidine carboxamide scaffold represents one of the most versatile and privileged pharmacophores in modern medicinal chemistry. Characterized by a saturated six-membered nitrogen heterocycle coupled to a carboxamide moiety, this structural motif provides an ideal balance of conformational rigidity, metabolic stability, and hydrogen-bonding capacity[1]. As a Senior Application Scientist, I have observed that the success of this scaffold lies in its modularity: the piperidine nitrogen allows for rapid functionalization to probe solvent-exposed regions, while the carboxamide carbonyl and NH groups act as critical hydrogen bond acceptors and donors, respectively, to engage catalytic residues or hinge regions of target proteins[1][2].

This whitepaper provides a comprehensive, field-proven guide to the computational discovery, rational synthesis, and biological validation of piperidine carboxamide derivatives. To ground the theoretical frameworks in practical reality, we will focus on two highly validated therapeutic applications: Fatty Acid Amide Hydrolase (FAAH) inhibitors (e.g., PF-3845) for neuropathic pain[3][4][5], and Anaplastic Lymphoma Kinase (ALK) inhibitors for oncology[2][6].

Mechanistic Grounding and Target Biology

The causality behind the efficacy of piperidine carboxamides stems from their distinct binding biophysics across diverse enzyme classes.

Covalent Inhibition of FAAH

FAAH is a membrane-bound serine hydrolase responsible for the degradation of endocannabinoids like anandamide (AEA)[3]. Piperidine carboxamides such as PF-3845 and PF-04457845 act as irreversible, mechanism-based inhibitors[3][4]. The causality of their potency is rooted in the carboxamide group, which mimics the natural amide bond of AEA. The catalytic serine (Ser241) of FAAH attacks the carboxamide carbonyl, leading to the formation of a stable, covalently bound carbamate intermediate that permanently inactivates the enzyme, thereby elevating endogenous AEA levels and producing analgesic effects without the psychotropic liabilities of direct CB1 agonists[4][5].

Allosteric and Hinge-Binding in ALK

In kinase targets like ALK, the piperidine carboxamide core drives binding through a completely different mechanism. High-throughput screening (HTS) and subsequent X-ray crystallography have revealed that these derivatives induce an unusual "DFG-shifted" conformation in the ALK kinase domain[2]. The carboxamide carbonyl acts as a critical hydrogen bond acceptor for the catalytic Lys1150, while the amide NH donates a hydrogen bond to the backbone carbonyl of Gly1269[2]. This precise geometric arrangement allows the lipophilic substituents on the piperidine ring to access deep, extended hydrophobic pockets, granting exceptional selectivity over related kinases like IGF1R[2].

Caption: Endocannabinoid signaling pathway and FAAH inhibition by piperidine carboxamides.

Discovery Workflow: Computational SAR and Rational Design

The transition from a weak HTS hit to a sub-nanomolar lead compound requires rigorous Structure-Activity Relationship (SAR) mapping. Modern discovery heavily leverages 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, specifically Topomer CoMFA (Comparative Molecular Field Analysis)[1][6].

SAR Logic for the Piperidine Core

The optimization of piperidine carboxamides is generally divided into two hemispheres:

-

The Left-Hand Side (LHS - Piperidine Nitrogen): Functionalization here (via arylation, alkylation, or sulfonylation) dictates the compound's ability to occupy hydrophobic pockets or modulate pharmacokinetic properties (e.g., blood-brain barrier penetrance)[2][5].

-

The Right-Hand Side (RHS - Carboxamide Amine): The choice of the amine coupled to the carboxylic acid determines the primary hydrogen-bonding network and hinge-region interactions[2].

Caption: Structure-Activity Relationship (SAR) optimization logic for the piperidine core.

Data Presentation: SAR Evaluation

The following table summarizes the quantitative optimization of piperidine carboxamides targeting ALK and FAAH, demonstrating how specific structural modifications impact potency.

Table 1: Comparative SAR Data for Piperidine Carboxamide Derivatives

| Compound ID | Target | LHS Modification (Piperidine N) | RHS Modification (Amide) | IC50 (nM) | Key Mechanistic Insight |

| Hit 1 | ALK | Unsubstituted | Substituted Aniline | 174.0 | Weak H-bonding to Lys1150[2]. |

| Lead 11c | ALK | 2-carbon tethered aryl | Trimethoxyphenyl | 358.0 | Optimal spacing for DFG-shifted pocket[2]. |

| PF-3845 | FAAH | 5-(trifluoromethyl)pyridinyl | 3-pyridinyl | 0.23 | Irreversible covalent binding to Ser241[3][4]. |

| URB937 | FAAH | Hydrophilic biphenyl | Hydroxyphenyl | 26.0 | Polar surface area restricts CNS penetrance[5]. |

| SW042 | Pf20Sβ5 | Glycolic acid fragment | Phenyl ring | 12.0 | Binds untargeted region of β5 active site[7]. |

Synthetic Methodologies and Self-Validating Protocols

To synthesize these derivatives, medicinal chemists employ a convergent synthetic route. The core step is the amide coupling of an N-protected piperidine carboxylic acid with a primary or secondary amine, followed by deprotection and subsequent functionalization of the piperidine nitrogen via Buchwald-Hartwig cross-coupling or reductive amination.

Protocol: Step-by-Step Synthesis of Piperidine Carboxamides

Causality Note: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent instead of standard EDC/HOBt. HATU generates a highly reactive HOAt ester intermediate, which is critical for driving the reaction to completion when coupling sterically hindered amines, while simultaneously suppressing epimerization of the chiral stereocenter on the piperidine ring.

Step 1: Amide Coupling

-

Dissolve 1.0 eq of N-Boc-piperidine-3-carboxylic acid or N-Boc-piperidine-4-carboxylic acid in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Add 1.2 eq of HATU and 3.0 eq of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to pre-form the active ester.

-

Add 1.1 eq of the desired amine (e.g., 3-aminopyridine). Stir at room temperature for 12 hours.

-

Self-Validation Checkpoint: Monitor via LC-MS. The reaction is validated as complete only when the Extracted Ion Chromatogram (EIC) shows >95% disappearance of the starting carboxylic acid mass (ESI-).

Step 2: Boc Deprotection

-

Dilute the crude mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine. Dry over anhydrous Na2SO4, filter, and concentrate.

-

Dissolve the crude intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.

-

Concentrate under reduced pressure to yield the TFA salt of the piperidine carboxamide.

Step 3: Functionalization (Reductive Amination)

-

Dissolve the deprotected piperidine carboxamide (1.0 eq) in 1,2-dichloroethane (DCE).

-

Add the desired aldehyde (1.2 eq) and a catalytic amount of acetic acid to adjust the pH to ~5.0.

-

Add 1.5 eq of sodium triacetoxyborohydride (NaBH(OAc)3). Stir for 16 hours.

-

Quench with 1N NaOH, extract with DCM, and purify via reverse-phase preparative HPLC.

Caption: Hit-to-lead discovery and synthesis workflow for novel carboxamide derivatives.

Protocol: In Vitro Biological Validation (FAAH Fluorogenic Assay)

To ensure the synthesized compounds are biologically active, an in vitro enzyme inhibition assay must be performed. This protocol is designed as a self-validating system.

-

Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA). Reconstitute recombinant human FAAH enzyme.

-

Compound Dilution: Serially dilute the synthesized piperidine carboxamide derivatives in DMSO (10-point dose-response curve, 10 µM to 0.5 nM).

-

Incubation: In a black 384-well microplate, mix 10 µL of enzyme solution with 1 µL of compound. Incubate for 30 minutes at 37°C to allow for covalent adduct formation.

-

Substrate Addition: Add 10 µL of the fluorogenic substrate AMC-Arachidonoyl Amide (final concentration 2 µM).

-

Kinetic Read: Measure fluorescence (Ex: 340 nm, Em: 460 nm) continuously for 60 minutes using a microplate reader.

-

Self-Validation Checkpoint: An internal standard (PF-3845) must be run on every plate. The assay data is only considered valid if the calculated IC50 of PF-3845 falls within ±20% of its historic baseline (0.23 nM). If the standard fails, the plate is discarded, ensuring absolute trustworthiness of the generated SAR data.

Conclusion

The discovery and optimization of piperidine carboxamide derivatives require a seamless integration of computational modeling, rational synthetic chemistry, and rigorous biological validation. By understanding the specific causality of molecular interactions—whether it is the covalent modification of FAAH's catalytic serine or the exploitation of ALK's DFG-shifted conformation—scientists can systematically tune the left- and right-hand sides of the piperidine core to yield highly potent, selective, and translatable therapeutic agents.

References

-

Zhang, Y.-K., et al. "Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis." Arabian Journal of Chemistry, Elsevier, 2024.[Link]

-

Bryan, M. C., et al. "Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors." Journal of Medicinal Chemistry, American Chemical Society, 2012.[Link]

-

Zhan, W., et al. "Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria." PubMed Central (PMC), National Institutes of Health.[Link]

-

"Artificial Intelligence in the Discovery and Optimization of Carboxamide-Containing Therapeutic Agents." Jetir.Org, Journal of Emerging Technologies and Innovative Research.[Link]

-

Ahn, K., et al. "Endocannabinoid metabolism." Diva-Portal.org.[Link]

-

"Modulation of mean arterial pressure and diuresis by renomedullary infusion of a selective inhibitor of fatty acid amide hydrolase." PubMed, National Institutes of Health, 2018. [Link]

-

"Targeting Peripherally Restricted Cannabinoid Receptor 1, Cannabinoid Receptor 2, and Endocannabinoid-Degrading Enzymes for the Treatment of Neuropathic Pain Including Neuropathic Orofacial Pain." MDPI, 2020.[Link]

Sources

- 1. jetir.org [jetir.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. diva-portal.org [diva-portal.org]

- 4. Modulation of mean arterial pressure and diuresis by renomedullary infusion of a selective inhibitor of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

3-methyl-N-propylpiperidine-3-carboxamide hydrochloride solubility and stability

An in-depth technical evaluation of 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride (CAS: 2445791-35-3) requires a rigorous understanding of its physicochemical properties[1]. As a functionalized piperidine derivative, this compound presents unique structural features—a tertiary amine, an N-alkyl tail, a sterically hindered carboxamide, and a hydrochloride salt form—that dictate its solubility and stability profiles.

This whitepaper provides drug development professionals and analytical scientists with a comprehensive, self-validating framework for profiling the solubility and stability of this compound, grounded in mechanistic causality and ICH regulatory standards.

Structural Causality: The Physicochemical Foundation

To predict and evaluate the behavior of 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride, we must first deconstruct its molecular architecture:

-

Hydrochloride Salt Formation: The tertiary nitrogen of the piperidine ring is protonated. This salt formation drastically increases the dielectric interaction with polar solvents, ensuring high aqueous solubility compared to its free-base counterpart.

-

N-Propyl Moiety: The alkyl chain introduces localized lipophilicity. This amphiphilic character enhances the compound's solubility in moderately polar organic solvents (e.g., methanol, DMSO) while maintaining water solubility.

-

3-Methyl & 3-Carboxamide Groups: The carboxamide group acts as both a hydrogen bond donor and acceptor. Crucially, the adjacent 3-methyl group provides steric hindrance. This steric bulk partially shields the carbonyl carbon of the amide from nucleophilic attack, altering the kinetics of hydrolysis under extreme pH conditions.

Solubility Profiling: Thermodynamic & Kinetic Evaluation

Solubility is a critical parameter for both early-stage in vitro assays and late-stage formulation[2]. For highly soluble salts like this hydrochloride derivative, the thermodynamic shake-flask method is the gold standard, providing equilibrium solubility data[3].

Table 1: Representative Solubility Profile at 25°C

Note: Values are representative estimates based on the physicochemical properties of functionalized piperidine HCl salts.

| Solvent System | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Mechanistic Rationale |

| Water (pH 4.5 - 7.0) | 80.1 | > 50.0 (Highly Soluble) | Ion-dipole interactions with the protonated piperidine nitrogen. |

| Methanol | 32.7 | 20.0 - 30.0 (Soluble) | Hydrogen bonding with the carboxamide; solvation of the N-propyl tail. |

| DMSO | 46.7 | > 100.0 (Freely Soluble) | Universal solvation of both the polar salt and lipophilic alkyl chain. |

| n-Hexane | 1.89 | < 0.1 (Practically Insoluble) | Lack of polarity to break the strong ionic lattice of the HCl salt. |

Protocol 1: Thermodynamic Shake-Flask Solubility Assay

This protocol ensures a self-validating system by utilizing extended equilibration to guarantee true thermodynamic saturation[4].

-

Preparation: Weigh an excess amount of 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride (e.g., 50 mg) into a 2 mL glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., USP Purified Water or Methanol).

-

Equilibration: Seal the vial tightly and place it in a thermostatic shaker at 25°C ± 0.5°C. Shake at 300 RPM for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes to separate the undissolved solid from the saturated supernatant.

-

Dilution & Analysis: Carefully aspirate 100 µL of the clear supernatant. Dilute appropriately with the mobile phase to fall within the linear range of the analytical method.

-

Quantification: Analyze via HPLC-UV against a pre-established calibration curve of the API.

Fig 1. Thermodynamic shake-flask solubility workflow for API characterization.

Stability-Indicating Assays & Degradation Kinetics

To comply with ICH Q1A(R2) and Q3A(R2) guidelines, the intrinsic stability of the molecule must be challenged through forced degradation (stress testing)[5]. This process elucidates degradation pathways, validates the stability-indicating power of the analytical method, and identifies potential impurities[6].

Mechanistic Degradation Pathways

-

Amide Hydrolysis (Acid/Base Stress): The 3-carboxamide group is susceptible to hydrolysis, yielding 3-methyl-N-propylpiperidine-3-carboxylic acid and ammonia. However, the adjacent 3-methyl group provides steric shielding, meaning harsher conditions (e.g., 1N NaOH/HCl vs. 0.1N) or longer exposure times may be required to achieve the target 5-20% degradation[7].

-

N-Oxidation (Oxidative Stress): The tertiary amine of the piperidine ring (N-propylated) is highly susceptible to oxidation in the presence of peroxides, forming an N-oxide degradant.

Table 2: Forced Degradation Matrix (ICH Guidelines)

| Stress Condition | Reagent / Environment | Temp / Time | Expected Degradation Pathway |

| Acidic | 0.1N - 1.0N HCl | 60°C for 24h | Slow hydrolysis of the carboxamide. |

| Basic | 0.1N - 1.0N NaOH | 60°C for 24h | Base-catalyzed amide hydrolysis. |

| Oxidative | 3% H₂O₂ | RT for 24h | Rapid N-oxidation of the tertiary amine. |

| Thermal | Solid State | 60°C for 7 days | Highly stable (salt lattice protection). |

| Photolytic | UV/Vis Light (ICH Q1B) | 1.2M lux hrs | Generally stable; minor radical formation. |

Protocol 2: Forced Degradation Workflow

-

Stock Preparation: Prepare a 1.0 mg/mL stock solution of the API in a neutral diluent (e.g., Water:Acetonitrile).

-

Stress Application: Aliquot 1.0 mL of the stock into separate stress vials. Add 1.0 mL of the respective stressor (e.g., 0.1N HCl, 3% H₂O₂).

-

Incubation: Subject the vials to the conditions outlined in Table 2.

-

Neutralization: For acid/base samples, neutralize the solution prior to analysis (e.g., add 1.0 mL of 0.1N NaOH to the acid-stressed sample) to protect the HPLC column.

-

Analysis: Inject the samples into an HPLC-DAD or LC-MS system. Ensure mass balance (Sum of intact API + degradants ≈ 100% of initial concentration) to validate that no degradants are co-eluting or retained on the column.

Fig 2. Primary forced degradation pathways and structural susceptibilities.

References

-

Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." TBZMED, 2024. Available at:[Link][3]

-

National Center for Biotechnology Information (NCBI). "Development of forced degradation and stability indicating studies of drugs—A review." Journal of Pharmaceutical Analysis, 2014. Available at: [Link][6]

-

Biomedical and Pharmacology Journal. "Solubility of Nifedipine by Shake Flask UV-Spectrometry." Biomedpharmajournal.org, 2021. Available at: [Link][4]

-

Biosciences Biotechnology Research Asia. "Overview on Development and Validation of Force degradation studies with Stability Indicating Methods." Biotech-asia.org. Available at:[Link][7]

-

AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." AMSbiopharma.com, 2025. Available at: [Link]

-

European Medicines Agency (EMA). "Q 1 A (R2) Stability Testing of new Drug Substances and Products." Europa.eu. Available at: [Link][5]

Sources

- 1. 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride | 2445791-35-3 [sigmaaldrich.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. Solubility of Nifedipine by Shake Flask UV-Spectrometry; Review of Safety Concerns in Pregnancy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

The Structure-Activity Relationship of N-Arylpiperidine-3-Carboxamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatile N-Arylpiperidine-3-Carboxamide Scaffold

The N-arylpiperidine-3-carboxamide core is a privileged scaffold in modern medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Its inherent structural features, including a rigid piperidine ring, a modifiable N-aryl substituent, and a hydrogen-bonding carboxamide moiety, provide a robust framework for the design of potent and selective modulators of various physiological processes. This technical guide offers an in-depth exploration of the structure-activity relationships (SAR) of this fascinating class of compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the key structural determinants for activity across different therapeutic targets. We will delve into the nuances of how subtle chemical modifications to this scaffold can profoundly impact biological activity, with a focus on its applications in oncology, osteoporosis, and the modulation of central nervous system (CNS) receptors.

I. Synthetic Strategies for N-Arylpiperidine-3-Carboxamide Derivatives

The efficient synthesis of a diverse library of N-arylpiperidine-3-carboxamide analogs is fundamental to exploring their SAR. A common and effective approach involves a multi-step sequence that allows for the systematic modification of the N-aryl ring, the piperidine core, and the carboxamide group.

General Synthetic Workflow:

A generalized synthetic route is depicted below. This workflow is adaptable and allows for the introduction of various substituents at key positions to probe the SAR.

Caption: General synthetic workflow for N-arylpiperidine-3-carboxamide derivatives.

Experimental Protocol: A Representative Synthesis

The following protocol provides a more detailed, step-by-step methodology for the synthesis of a representative N-arylpiperidine-3-carboxamide derivative, adapted from established procedures[1].

Step 1: N-Arylation of a Piperidine-3-carboxamide Precursor

-

To a solution of a suitable piperidine-3-carboxamide precursor (1.0 eq) in a dry, aprotic solvent such as toluene or dioxane, add the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the mixture to 80-110 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent such as ethyl acetate, and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the N-arylated piperidine-3-carboxamide intermediate.

Step 2: Amide Coupling to Introduce the Carboxamide Moiety (if not already present)

-

Dissolve the N-arylated piperidine-3-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) in the presence of an amine base like diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add the desired amine (1.1 eq) and continue stirring at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final N-arylpiperidine-3-carboxamide derivative by column chromatography or recrystallization.

II. SAR in Oncology: Inducers of Cellular Senescence in Melanoma

A promising therapeutic strategy in oncology is the induction of cellular senescence, a state of irreversible cell cycle arrest, in cancer cells. N-arylpiperidine-3-carboxamide derivatives have been identified as potent inducers of a senescence-like phenotype in human melanoma cells[2][3][4].

Key Structural Insights:

-

Stereochemistry at C3: The stereochemistry of the carboxamide group at the 3-position of the piperidine ring is crucial for activity. The (S)-enantiomer generally exhibits significantly higher potency in inducing senescence and inhibiting proliferation compared to the (R)-enantiomer or the racemic mixture[2].

-

N-Aryl Substituents (Ring A): Modifications on the N-aryl ring influence potency. While a range of substituents are tolerated, their electronic and steric properties can fine-tune the activity.

-

Substituents on the Carboxamide Aryl Ring (Ring B): The nature and position of substituents on the aryl ring of the carboxamide moiety play a critical role. For instance, the presence of a pyridine ring in this position has been shown to enhance antimelanoma activity[2].

-

Heterocyclic Replacements (R3): Replacement of the aryl group on the carboxamide with different heteroaryls can significantly impact potency. A pyrrole group at this position, in combination with a pyridine B ring, resulted in a compound with remarkable antimelanoma activity[2].

Quantitative SAR Data for Antimelanoma Activity

| Compound | Modifications | Senescence EC50 (µM)[2] | Antiproliferative IC50 (µM)[2] |

| 1 (Hit) | Racemic mixture | 1.24 | 0.88 |

| 19 | (R)-configuration of Hit 1 | >4.1 | >4.1 |

| 20 | (S)-configuration of Hit 1 | 0.27 | 0.21 |

| 54 | (S)-configuration, Pyridine B ring, Pyrrole R3 | 0.04 | 0.03 |

Experimental Protocol: High-Content Screening for Cellular Senescence

This protocol outlines a high-content screening (HCS) assay to identify and characterize inducers of cellular senescence based on morphological changes[5][6][7].

Materials:

-

Human melanoma cell line (e.g., A375)

-

Cell culture medium and supplements

-

Test compounds (N-arylpiperidine-3-carboxamide derivatives)

-

384-well, black-walled, clear-bottom imaging plates

-

Reagents for cell fixation (e.g., paraformaldehyde) and permeabilization (e.g., Triton X-100)

-

Nuclear stain (e.g., DAPI or Hoechst 33342)

-

Cytoplasmic stain (e.g., CellMask™ Deep Red)

-

High-content imaging system and analysis software

Procedure:

-

Cell Seeding: Seed A375 cells into 384-well imaging plates at an appropriate density to ensure they are sub-confluent at the end of the experiment. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells. Include appropriate controls (e.g., vehicle control, positive control like doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Cell Staining:

-

Carefully remove the culture medium.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash with PBS.

-

Stain the cells with a solution containing a nuclear stain and a cytoplasmic stain for 30 minutes at room temperature, protected from light.

-

Wash the cells with PBS.

-

-

Image Acquisition: Acquire images of the stained cells using a high-content imaging system. Capture images from multiple fields per well to ensure robust data.

-

Image Analysis: Utilize image analysis software to quantify cellular features characteristic of senescence, such as:

-

Increased cell size and area

-

Flattened cell morphology

-

Increased nuclear size

-

-

Data Analysis: Calculate the percentage of senescent cells for each treatment condition. Determine the EC50 value (the concentration that induces senescence in 50% of the cell population) by fitting the data to a dose-response curve.

Signaling Pathway for Small Molecule-Induced Senescence

Small molecules can induce cellular senescence through various signaling pathways, often involving DNA damage response (DDR) and the activation of tumor suppressor pathways like p53/p21 and p16/Rb[3][4][6][8].

Caption: A simplified signaling pathway for small molecule-induced cellular senescence.

III. SAR in Osteoporosis: Cathepsin K Inhibition

Cathepsin K, a cysteine protease highly expressed in osteoclasts, is a key enzyme in bone resorption. Its inhibition is a promising therapeutic strategy for osteoporosis. N-arylpiperidine-3-carboxamide derivatives have emerged as potent inhibitors of cathepsin K[9].

Key Structural Insights:

-

Piperidine Ring Substituent: The substituent on the piperidine nitrogen is critical for activity. A (4-methoxyphenyl)sulfonyl group has been shown to be favorable.

-

Carboxamide N-Substituent: The nature of the N-substituent on the carboxamide is a key determinant of inhibitory potency. A benzyl group with specific substitutions is often employed.

-

Aryl Ring Substitutions: Substitutions on the N-benzyl group significantly impact potency. For instance, a 3-chloro or 3-bromo substituent can enhance inhibitory activity, while other substitutions may be detrimental. Molecular docking studies suggest that these derivatives form hydrogen bonds and hydrophobic interactions with key residues in the active site of cathepsin K[9].

Quantitative SAR Data for Cathepsin K Inhibition

| Compound | N-Benzyl Substituent | Cathepsin K IC50 (µM)[9] |

| H-1 | 2-methylbenzyl | >10 |

| H-4 | 2-methoxybenzyl | 2.45 |

| H-5 | 3-methoxybenzyl | 0.25 |

| H-8 | 3-chlorobenzyl | 0.12 |

| H-9 | 3-bromobenzyl | 0.08 |

| H-11 | 3-bromobenzyl | 0.15 |

| MIV-711 (Positive Control) | - | 0.01 |

Experimental Protocol: Cathepsin K Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against cathepsin K[2][10][11].

Materials:

-

Recombinant human cathepsin K

-

Assay buffer (e.g., 50 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5)

-

Fluorogenic cathepsin K substrate (e.g., Z-LR-AMC)

-

Test compounds dissolved in DMSO

-

Positive control inhibitor (e.g., odanacatib or E-64)

-

96-well, black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Enzyme Preparation: Dilute the stock solution of cathepsin K in the assay buffer to the desired working concentration.

-

Assay Setup:

-

To the wells of the 96-well plate, add the test compounds, positive control, and vehicle control (assay buffer with DMSO).

-

Add the diluted cathepsin K solution to all wells except for the blank (no enzyme) wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes at 37°C using a fluorescence plate reader.

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

-

IV. SAR in the Central Nervous System: Modulation of Cannabinoid and Opioid Receptors

The N-arylpiperidine-3-carboxamide scaffold has been extensively explored for its ability to modulate cannabinoid (CB) and opioid receptors, which are key targets for treating pain, obesity, and other CNS disorders[5][12][13][14].

Cannabinoid Receptor (CB1 and CB2) Modulation

Derivatives of this scaffold have been developed as potent and selective antagonists of the CB1 receptor, with some showing potential as anti-obesity agents[5][12].

-

Key Structural Features for CB1 Antagonism:

-

A 1,5-diarylpyrazole core is often incorporated, where the N-arylpiperidine-3-carboxamide moiety is attached at the 3-position of the pyrazole.

-

A 2,4-dichlorophenyl group at the 1-position of the pyrazole is generally preferred for high affinity.

-

A 4-chlorophenyl group at the 5-position of the pyrazole contributes to receptor recognition.

-

The piperidinyl group at the carboxamide is favorable for affinity and selectivity.

-

Opioid Receptor Modulation

N-arylpiperidine-3-carboxamide derivatives have also been investigated as modulators of opioid receptors, particularly as antagonists of the mu-opioid receptor (MOR)[13][15].

-

Key Structural Features for MOR Antagonism:

-

The nature of the N-substituent on the piperidine ring is a critical determinant of activity.

-

The substitution pattern on the N-aryl ring can significantly influence affinity and selectivity for different opioid receptor subtypes.

-

Replacing the phenolic hydroxyl group of traditional opioid ligands with a carboxamide can maintain high affinity while potentially improving the metabolic profile[15].

-

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for a specific receptor (e.g., MOR or CB1)[16][17][18][19][20].

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the receptor (e.g., [3H]DAMGO for MOR, [3H]CP55,940 for CB1)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives)

-

Test compounds dissolved in DMSO

-

Non-specific binding control (a high concentration of a known unlabeled ligand)

-

96-well plates

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and serial dilutions of the test compounds or the non-specific binding control.

-

Radioligand Addition: Add the radioligand at a concentration near its Kd value to all wells.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding for each concentration of the test compound.

-

Calculate the IC50 value, and subsequently the Ki (inhibition constant) value using the Cheng-Prusoff equation, to determine the affinity of the test compound for the receptor.

-

V. Conclusion and Future Directions

The N-arylpiperidine-3-carboxamide scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents targeting a wide range of diseases. The structure-activity relationships discussed in this guide highlight the critical importance of systematic chemical modifications and robust biological evaluation in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Future research in this area will likely focus on:

-

Fine-tuning selectivity: Further optimization of substituents to achieve even greater selectivity for specific receptor subtypes or enzyme isoforms.

-

Polypharmacology: The deliberate design of N-arylpiperidine-3-carboxamide derivatives that can modulate multiple targets simultaneously to address complex diseases.

-

Improving drug-like properties: Enhancing metabolic stability, oral bioavailability, and reducing off-target toxicities through careful molecular design.

The continued exploration of the chemical space around the N-arylpiperidine-3-carboxamide core, guided by the principles of medicinal chemistry and a deep understanding of the underlying biology, holds immense promise for the discovery of next-generation therapeutics.

VI. References

-

Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., ... & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. ACS Medicinal Chemistry Letters, 12(4), 563–571. [Link]

-

Gorbunova, V., & Seluanov, A. (2016). Small molecule compounds that induce cellular senescence. Aging Cell, 15(6), 967–976. [Link]

-

Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Zhang, Y. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 29(17), 3899. [Link]

-

Oh, S., Kwon, D. Y., Choi, I., Kim, Y. M., Lee, J. Y., Ryu, J., ... & Song, R. (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. PubMed, 33859796. [Link]

-

Manera, C., Malfitano, A. M., & Ghelardini, C. (2008). Structure Activity of CB1 Cannabinoid Receptor Antagonists. Current Medicinal Chemistry, 15(28), 2967-2981. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, M. A., Al-Maqtari, M. A., ... & Anouar, E. H. (2025). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 30(13), 2635. [Link]

-

Wikipedia. (n.d.). Cannabinoid receptor antagonist. [Link]

-

Chakrabarti, S., Liu, N. J., & Gintzler, A. R. (2019). Radioligand-binding studies. Bio-protocol, 9(20), e3403. [Link]

-

Sahn, J. J., & Martin, S. F. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75, 1.17.1–1.17.13. [Link]

-

Ta, T. J. K., Kon, E., & Kataoka, H. (2023). A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe. STAR protocols, 4(3), 102439. [Link]

-

Creative Diagnostics. (n.d.). Cell Senescence Signaling Pathway. [Link]

-

Kumar, V., Sharma, A., Gupta, G. K., Gupta, P., Kumar, M., & Singh, B. (2017). Opioid Receptor Modulators with a Cinnamyl Group. Journal of medicinal chemistry, 60(16), 7077–7082. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

-

BPS Bioscience. (n.d.). Cathepsin K Inhibitor Screening Assay Kit. [Link]

-

Bitler, B. G., Rauscher, F. J., 3rd, & Zhang, R. (2011). A high-content screening assay for small-molecule modulators of oncogene-induced senescence. Journal of visualized experiments : JoVE, (57), 3293. [Link]

-

Springer Protocols. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]

-

Payne, M. (2021, May 15). Graphviz's DOT - quick introduction [Video]. YouTube. [Link]

-

Bitler, B. G., Rauscher, F. J., 3rd, & Zhang, R. (2011). A high-content screening assay for small-molecule modulators of oncogene-induced senescence. Journal of visualized experiments : JoVE, (57), 3293. [Link]

-

Graphviz. (2024, September 28). DOT Language. [Link]

-

Kim, J., & Lee, J. (2020). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & therapeutics, 28(1), 59–67. [Link]

-

Díaz, N., Benvenga, M., Emmerson, P., Favors, R., Mangold, M., McKinzie, J., ... & Mitch, C. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & medicinal chemistry letters, 15(17), 3844–3848. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Small molecule compounds that induce cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule compounds that induce cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A high-content screening assay for small molecule modulators of oncogene-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Signaling pathway requirements for induction of senescence by telomere homolog oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A protocol for visualizing active cathepsin K in osteoclasts with a quenched-fluorescence-activity-based probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. eriba.umcg.nl [eriba.umcg.nl]

- 13. A high-content cellular senescence screen identifies candidate tumor suppressors, including EPHA3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 20. revvity.com [revvity.com]

Purification Protocols for 3-Methyl-N-propylpiperidine-3-carboxamide Hydrochloride: A Comprehensive Guide

Executive Summary & Physicochemical Profiling

3-Methyl-N-propylpiperidine-3-carboxamide hydrochloride (CAS: 2445791-35-3) is a highly polar, functionalized piperidine derivative frequently utilized as a critical intermediate in the synthesis of local anesthetics and targeted small-molecule therapeutics[1].

Purifying this compound presents unique challenges due to its specific physicochemical profile:

-

Ionic Nature: As an amine hydrochloride salt, it exhibits high solubility in water and protic solvents (e.g., methanol, ethanol) but is virtually insoluble in non-polar aprotic solvents (e.g., diethyl ether, heptane).

-

Steric Hindrance: The C3-position of the piperidine ring is a quaternary carbon bearing both a methyl group and a bulky N-propylcarboxamide moiety. This steric crowding can trap solvent molecules within the crystal lattice during precipitation.

-

Common Impurities: Crude mixtures typically contain unreacted starting materials (e.g., N-propylamine), hydrolyzed byproducts (piperidine-3-carboxylic acid), and neutral coupling reagents (e.g., EDC/HOBt derivatives)[2].

To achieve Active Pharmaceutical Ingredient (API)-grade purity (>99.5%), researchers must select a purification strategy based on the crude material's initial purity and the nature of the contaminants.

Purification Decision Matrix

The following workflow illustrates the logical progression for selecting the optimal purification method based on crude purity and target application.

Decision tree for purifying 3-methyl-N-propylpiperidine-3-carboxamide HCl based on crude purity.

Experimental Protocols

Protocol 1: Solvent-Antisolvent Recrystallization (Scalable API Route)

Mechanistic Rationale: For amine hydrochlorides, an ethanol-diethyl ether solvent-antisolvent system is highly effective[3]. The target salt forms strong ion-dipole interactions with ethanol, ensuring complete dissolution at elevated temperatures. The dropwise addition of diethyl ether—a solvent with a low dielectric constant and no hydrogen bond donors—disrupts the solvation shell around the hydrochloride salt. This increases the thermodynamic driving force for the crystal lattice to assemble, effectively excluding structurally dissimilar impurities[3].

Step-by-Step Methodology:

-

Dissolution: Transfer 10.0 g of crude 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride to a 250 mL round-bottom flask. Add a minimal volume (approx. 30-40 mL) of boiling absolute ethanol until the solid completely dissolves.

-

Hot Filtration: Rapidly filter the hot solution through a pre-warmed fritted glass funnel (porosity medium) to remove insoluble inorganic salts or mechanical impurities.

-

Antisolvent Addition: Transfer the filtrate to a clean flask and maintain at 60 °C. Begin dropwise addition of anhydrous diethyl ether under gentle stirring until the solution becomes faintly turbid.

-

Thermodynamic Equilibration: Add 1-2 drops of hot ethanol just until the turbidity clears. This ensures the solution is exactly at the saturation point.

-

Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours.

-

Isolation: Filter the resulting white crystalline solid under vacuum. Wash the filter cake with 2 × 15 mL of ice-cold diethyl ether. Dry under high vacuum at 40 °C for 24 hours.

Self-Validating System: Oiling Out Check. Oiling out is a common phenomenon when the cooling rate is too rapid or the solution is supersaturated without proper nucleation[3]. If an oil forms at the bottom of the flask instead of crystals, the system has failed validation. Correction: Reheat the mixture until the oil redissolves, add 5% more ethanol to adjust the solvent ratio, and introduce a seed crystal of the pure compound before cooling slowly.

Protocol 2: Acid-Base Extraction & Re-salting (Impurity Purging)

Mechanistic Rationale: If the crude mixture is heavily contaminated with neutral organic byproducts or unreacted carboxylic acids, recrystallization alone is insufficient due to co-precipitation. By shifting the pH to >10, the piperidinium ion (pKa ~9.5) is deprotonated. The resulting free base is highly lipophilic and partitions into an organic solvent (dichloromethane), leaving polar impurities in the aqueous phase. Re-salting the isolated free base with anhydrous ethereal HCl regenerates the pure hydrochloride salt without introducing water, which would compromise the yield[4].

Step-by-Step Methodology:

-

Free-Basing: Dissolve 10.0 g of the crude hydrochloride salt in 50 mL of deionized water. Place in an ice bath (0-5 °C).

-

Basification: Slowly add 2M aqueous NaOH dropwise with vigorous stirring.

-

Self-Validation: Continuously monitor the aqueous phase with universal indicator paper. Stop addition only when the pH is strictly ≥ 10.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 × 50 mL).

-

Washing & Drying: Combine the organic extracts, wash with 30 mL of saturated aqueous NaCl (brine), and dry over anhydrous Na₂SO₄ (approx. 15 g) for 30 minutes.

-

Filtration: Filter off the drying agent and transfer the clear DCM solution to a clean, dry 500 mL round-bottom flask equipped with a magnetic stirrer. Cool to 0 °C under an argon atmosphere.

-

Re-salting: Slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A dense white precipitate will immediately form.

-

Self-Validation: Periodically spot the suspension onto wet pH paper. Continue adding ethereal HCl until the organic suspension registers a strongly acidic pH (~2), confirming complete stoichiometric salt formation[4].

-

-

Isolation: Evaporate the remaining solvent under reduced pressure (rotary evaporator, 30 °C, 200 mmHg) and triturate the resulting solid with 50 mL of ethyl acetate to yield the highly pure salt[4].

Protocol 3: Preparative Reverse-Phase HPLC (Analytical Grade)

Mechanistic Rationale: For applications requiring >99.5% purity (e.g., in vivo preclinical testing or analytical standard generation), chromatographic resolution is mandatory[2]. Because the secondary amine in the piperidine ring strongly interacts with residual silanols on silica-based C18 columns (causing severe peak tailing), a volatile ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) is added to the mobile phase. TFA maintains the amine in its protonated state and masks silanol interactions, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 500 mg of the crude salt in 5 mL of Mobile Phase A (Water + 0.1% TFA). Filter through a 0.22 µm PTFE syringe filter.

-

Column: C18 Preparative Column (e.g., 250 × 21.2 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: HPLC-grade Water containing 0.1% TFA.

-

Solvent B: HPLC-grade Acetonitrile containing 0.1% TFA.

-

-

Gradient Elution: Run a linear gradient from 5% B to 60% B over 25 minutes at a flow rate of 20 mL/min.

-

Detection: Monitor UV absorbance at 210 nm.

-

Self-Validation: Because aliphatic piperidines and amides lack strong conjugated chromophores, higher wavelengths (e.g., 254 nm) will fail to detect the compound. A strong signal at 210 nm validates proper elution tracking.

-

-

Recovery: Pool the fractions containing the target peak (typically eluting between 12-15 minutes). Lyophilize (freeze-dry) the pooled fractions for 48 hours to remove water and volatile TFA, yielding the ultra-pure salt.

Quantitative Method Comparison

The table below summarizes the expected outcomes and logistical requirements for each purification strategy, allowing researchers to balance yield, purity, and throughput.

| Purification Method | Typical Yield Recovery (%) | Final Purity Achieved (HPLC) | Scalability | Time Required | Reagent Cost / Batch |

| Solvent-Antisolvent Recrystallization | 75 - 85% | 97.0 - 99.0% | Excellent (Kilogram scale) | 18 - 24 hours | Low |

| Acid-Base Extraction & Re-salting | 85 - 92% | 95.0 - 98.5% | Good (100g - 1kg scale) | 4 - 6 hours | Moderate |

| Preparative RP-HPLC | 60 - 70% | > 99.5% | Poor (Milligram to Gram scale) | 48 - 72 hours (inc. lyophilization) | High |

References

- Sigma-Aldrich. "3-methyl-N-propylpiperidine-3-carboxamide hydrochloride". sigmaaldrich.com.

- BenchChem. "Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride". benchchem.com.

- Organic Syntheses. "AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES". orgsyn.org.

- National Institutes of Health (PMC). "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K". nih.gov.

Sources

- 1. 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride | 2445791-35-3 [sigmaaldrich.com]

- 2. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Note: In Vitro Cell Culture Assay Protocols for 3-Methyl-N-propylpiperidine-3-carboxamide Hydrochloride and Its Derivatives

Scientific Rationale and Target Biology

3-methyl-N-propylpiperidine-3-carboxamide hydrochloride is a highly versatile synthetic fragment and pharmacophore core. In contemporary drug discovery, piperidine-3-carboxamide derivatives have emerged as potent modulators of several critical therapeutic targets. These include Cathepsin K (Cat K) for the treatment of osteoporosis [1], Cyclin-Dependent Kinases (CDKs) for oncology [2], and Anaplastic Lymphoma Kinase (ALK)[3].

The Causality of the Pharmacophore: The efficacy of this scaffold is rooted in its structural geometry. The carboxamide group provides essential hydrogen-bond donor and acceptor capabilities, while the piperidine ring and its alkyl substituents (such as methyl and propyl groups) offer tunable hydrophobic interactions. For instance, these hydrophobic domains are critical for anchoring the molecule within the P3 active pocket of Cathepsin K [1] or accessing the extended DFG-shifted hydrophobic pocket of ALK [3]. Utilizing the hydrochloride (HCl) salt form of this compound ensures superior aqueous solubility during in vitro cell culture assays compared to its free base counterpart, thereby minimizing compound precipitation artifacts upon dilution into physiological media.

Compound Preparation and Handling

To ensure assay trustworthiness, the preparation of the compound must strictly control for solvent toxicity and degradation.

-

Solubilization: Dissolve the 3-methyl-N-propylpiperidine-3-carboxamide HCl salt in cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock. Causality: Despite the HCl salt enhancing aqueous solubility, initial dissolution in DMSO ensures complete molecular dispersion of the hydrophobic domains before introduction to aqueous media, preventing micro-aggregation.

-

Aliquoting and Storage: Store the 10 mM stock in single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can lead to localized concentration gradients and compound degradation.

-

Media Dilution: Dilute the stock in complete culture media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS) such that the final DMSO concentration never exceeds 0.1% (v/v). Causality: DMSO concentrations >0.1% can alter cell membrane permeability and induce baseline cytotoxicity, confounding the phenotypic readout of the assay.

Experimental workflow for evaluating piperidine-3-carboxamide derivatives in vitro.

Workflow 1: Phenotypic Screening via SRB Assay (Oncology Models)

When evaluating piperidine-3-carboxamide derivatives as CDK or ALK inhibitors, the Sulforhodamine B (SRB) assay is preferred over MTT. Causality: SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct measure of total cellular protein mass rather than metabolic activity, which can be transiently and artificially skewed by kinase inhibitors [2].

Self-Validating Protocol:

-

Cell Seeding: Seed target cells (e.g., Karpas-299 for ALK, or NCI-60 panel lines for CDKs) at 5,000 cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO2 to allow for cell adhesion and exponential growth phase entry.

-

Compound Treatment: Treat cells with serial dilutions of the piperidine-3-carboxamide derivative (ranging from 0.01 µM to 10 µM).

-

Validation Control: To ensure the system is self-validating, always include a known clinical inhibitor (e.g., Crizotinib for ALK [3] or SNS-032 for CDKs [2]) as a positive control, alongside a 0.1% DMSO vehicle as a negative baseline control.

-

-

Fixation: After 72 h of exposure, fix the cells by adding cold 10% Trichloroacetic acid (TCA) directly to the culture media in the wells. Incubate at 4°C for 1 h. Causality: Cold TCA instantly precipitates cellular proteins and halts enzymatic degradation, physically locking the cellular state for accurate quantification.

-

Staining: Wash the plates thoroughly with deionized water and air dry. Stain with 0.4% SRB solution (dissolved in 1% acetic acid) for 30 minutes at room temperature.

-

Quantification: Wash unbound dye with 1% acetic acid to eliminate background noise. Solubilize the protein-bound dye with 10 mM Tris base (pH 10.5) and read the optical absorbance at 515 nm using a microplate reader.

Workflow 2: Osteoclastogenesis & Target Engagement (Cathepsin K Models)

Cathepsin K is a cysteine protease highly expressed in osteoclasts. To test piperidine-3-carboxamide derivatives as anti-resorptive agents, RAW264.7 murine macrophages are induced to differentiate into mature osteoclasts using Receptor Activator of Nuclear Factor Kappa-Β Ligand (RANKL) [1].

Self-Validating Protocol:

-

Cell Seeding: Seed RAW264.7 cells at 1×104 cells/well in a 24-well plate in α-MEM containing 10% FBS.

-

Differentiation Induction: Induce differentiation by adding 50 ng/mL recombinant RANKL. Causality: RANKL binds to the RANK receptor, triggering the NFATc1 transcription factor cascade, which subsequently upregulates Cathepsin K expression required for bone resorption [1].

-

Co-Treatment: Co-treat the cells with the test compound (0.1 - 5 µM).

-

Validation Control: Use MIV-711 (a clinical-stage Cat K inhibitor) as a positive control to benchmark potency [1].

-

-

Lysis and Mechanistic Validation: After 5 days, lyse the cells using cold RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Causality: Inhibitors are mandatory to preserve the phosphorylation states of upstream kinases and the structural integrity of the target proteins during extraction.

-

Western Blotting: Resolve the lysates via SDS-PAGE and probe for Cathepsin K (approx. 37 kDa). Normalize the signal against a housekeeping protein like β-actin. A successful derivative will demonstrate a dose-dependent downregulation of Cat K expression or inhibited cleavage activity.

RANKL-induced Cathepsin K signaling pathway inhibited by piperidine-3-carboxamide derivatives.

Quantitative Data Summary

The table below summarizes the expected in vitro pharmacological profiles of optimized piperidine-3-carboxamide derivatives across different cellular assays based on recent literature [1, 2, 3].

| Target Enzyme | Cell Line Model | Primary Assay Type | Expected IC₅₀ Range | Positive Control Benchmark |

| Cathepsin K | RAW264.7 (RANKL-induced) | Western Blot / TRAP Stain | 0.05 µM – 0.50 µM | MIV-711 |

| CDK2 / CDK5 | NCI-60 Panel (e.g., A549) | SRB Proliferation Assay | 0.02 µM – 0.35 µM | SNS-032 |

| ALK | Karpas-299 | Cell Viability / Kinase Assay | 0.15 µM – 0.85 µM | Crizotinib |

References

-

Wang Y, et al. "Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K." Molecules. 2024. URL:[Link]

-

Afzal O, et al. "Anticancer potential of novel benzothiazolyl piperidine-3-carboxamide derivatives as CDKs and VEGFR2 multi-target kinase inhibitors." Journal of Molecular Structure. 2023. URL:[Link]

-

Bryan MC, et al. "Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors." Journal of Medicinal Chemistry. 2012. URL:[Link]

Application Notes and Protocols for Developing Assays for 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride Activity

Abstract

This comprehensive guide provides a strategic framework and detailed protocols for the development of robust and reliable assays to characterize the biological activity of 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride. Recognizing that the specific molecular target of this compound may be unknown, this document outlines a tiered approach, beginning with target identification and primary screening, followed by detailed biochemical and cell-based functional assays to elucidate its mechanism of action and quantify its potency. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction: A Strategic Approach to Characterizing Novel Compounds

The discovery of new chemical entities (NCEs) like 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride presents both an opportunity and a challenge. While its chemical structure, belonging to the piperidine-3-carboxamide class, suggests potential therapeutic activities, as seen with derivatives showing antimelanoma[1][2] and anti-osteoporosis effects[3][4], a systematic and rigorous approach is required to identify its specific biological target and characterize its pharmacological profile.

This guide eschews a rigid, one-size-fits-all template. Instead, it provides a logical workflow, empowering researchers to make informed decisions at each stage of the assay development process. We will begin with broad screening strategies to generate initial hypotheses about the compound's target and then delve into specific, validated protocols to confirm these hypotheses and build a comprehensive understanding of its activity.

Our philosophy is grounded in scientific integrity. Every protocol is designed as a self-validating system, with an emphasis on understanding the "why" behind each step. By integrating principles from authoritative sources and providing a clear rationale for experimental choices, this guide aims to equip researchers with the tools to generate high-quality, reproducible data.

The Assay Development Workflow: From Target Identification to Functional Characterization

The journey to understanding the activity of a novel compound is a multi-step process. The following workflow provides a logical progression from broad, hypothesis-generating screens to specific, in-depth characterization assays.

Caption: A logical workflow for the characterization of novel compounds.

Phase 1: Target Identification and Primary Screening

Without a known target for 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride, the initial step is to perform broad screening against diverse panels of biological targets. This can be achieved through collaborations with contract research organizations (CROs) that offer comprehensive screening services.

Recommended Screening Panels:

-

GPCR (G-Protein Coupled Receptor) Panel: Given that GPCRs are a major drug target class, screening for both binding and functional activity (e.g., agonist or antagonist) is crucial.[5][6][7]

-

Kinase Panel: Many piperidine-containing compounds exhibit kinase inhibitory activity.[8] A kinase panel screen can identify potential targets in this family.

-

Ion Channel Panel: Ion channels are another important target class for small molecules.[9][10]

-

Protease Panel: Based on the activity of similar compounds against Cathepsin K, a protease panel screen is warranted.[3]

The output of these screens will be a list of "hits" – targets that interact with the compound at a certain threshold concentration. It is imperative to validate these initial hits to eliminate false positives before proceeding to more resource-intensive assay development.

Phase 2: Biochemical Assays for Direct Target Interaction

Once a putative target or target class has been identified, the next step is to confirm direct interaction and determine the binding affinity or inhibitory potency using purified components.

Enzyme Inhibition Assays

If the primary screen suggests that 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride inhibits an enzyme, a direct enzymatic assay is the next logical step. The core principle of an enzyme assay is to measure the rate of the reaction catalyzed by the enzyme, and how that rate is affected by the presence of the compound.[11][12][13]

Protocol 1: General Enzyme Inhibition Assay (Colorimetric)

This protocol provides a general framework that can be adapted to various enzymes that produce a colorimetric or fluorescent product.

A. Principle: An enzyme catalyzes the conversion of a substrate to a product. The rate of product formation is monitored over time. An inhibitor will decrease this rate. The concentration of the compound that reduces the enzyme activity by 50% is the IC₅₀ value.[12]

B. Materials:

-

Purified enzyme of interest

-

Substrate (specific to the enzyme)

-

Assay buffer (optimized for pH, ionic strength, and cofactors)[14]

-

3-methyl-N-propylpiperidine-3-carboxamide hydrochloride (dissolved in a suitable solvent, e.g., DMSO)

-

96- or 384-well microplates

-

Microplate reader capable of absorbance or fluorescence measurements

C. Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Enzyme and Compound Pre-incubation: Add the enzyme and the test compound to the wells of the microplate. Incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the compound to bind to the enzyme.

-

Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately begin reading the absorbance or fluorescence at regular intervals using the microplate reader. It is crucial to measure the initial velocity of the reaction, where the product formation is linear with time.[12]

-

Data Analysis:

-

For each compound concentration, calculate the initial reaction rate (slope of the linear portion of the progress curve).

-

Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

D. Causality and Self-Validation:

-

Why measure initial velocity? Enzyme kinetics are most straightforward under initial velocity conditions, before substrate depletion or product inhibition becomes significant.[12] This ensures that the measured inhibition is a true reflection of the compound's effect on the enzyme's catalytic efficiency.

-

Controls are critical: Including positive controls (known inhibitors) validates the assay's ability to detect inhibition. Negative controls (vehicle) establish the baseline enzyme activity.

Receptor-Ligand Binding Assays

If the primary screen suggests interaction with a receptor, direct binding assays are necessary to quantify the affinity of this interaction. Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are powerful, homogeneous assay formats for this purpose.[15][16][17][18]

Protocol 2: Competitive Binding Assay using Fluorescence Polarization (FP)

A. Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule (a "tracer") upon binding to a larger protein (the receptor).[19] A small, free-rotating tracer has a low polarization value. When bound to the larger receptor, its rotation slows, and the polarization value increases. An unlabeled compound that competes with the tracer for binding to the receptor will displace the tracer, causing a decrease in polarization.[16]

B. Materials:

-

Purified receptor protein

-

Fluorescently labeled ligand (tracer) specific for the receptor

-

Assay buffer

-

3-methyl-N-propylpiperidine-3-carboxamide hydrochloride

-

Black, low-volume 96- or 384-well microplates

-

Microplate reader with FP capabilities

C. Procedure:

-

Determine Optimal Tracer Concentration: First, titrate the fluorescent tracer against a fixed concentration of the receptor to determine the Kᴅ of the tracer and the optimal concentration to use in the competition assay (typically at or below its Kᴅ).

-

Set up Competition Assay: In the microplate, combine the receptor and the fluorescent tracer at their predetermined optimal concentrations.

-

Add Compound: Add serial dilutions of 3-methyl-N-propylpiperidine-3-carboxamide hydrochloride.

-

Incubate: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

-

Read Polarization: Measure the fluorescence polarization in each well using the microplate reader.

-

Data Analysis:

-

The data (mP values) are plotted against the logarithm of the competitor concentration.

-

The resulting sigmoidal curve is fitted to determine the IC₅₀ value.

-

The IC₅₀ can be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, provided the Kᴅ of the tracer is known.

-

D. Causality and Self-Validation:

-

Why a competitive format? This format is ideal for screening unlabeled compounds like the one .[17]

-

Assay window: A sufficient difference in polarization between the bound and free tracer is essential for a robust assay. This is determined during the initial tracer titration.

Protocol 3: Competitive Binding Assay using Time-Resolved FRET (TR-FRET)

A. Principle: TR-FRET is a variation of FRET that uses a long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium) and a suitable acceptor fluorophore.[18][20] In a competitive binding assay, the receptor is typically labeled with the donor (e.g., via a tagged antibody) and a tracer ligand is labeled with the acceptor. When the tracer binds the receptor, FRET occurs. The test compound competes with the tracer, disrupting FRET and causing a decrease in the signal.[18]

B. Materials:

-

GST- or His-tagged receptor protein

-

Terbium-labeled anti-tag antibody (donor)

-

Fluorescently labeled ligand (tracer, acceptor)

-

Assay buffer

-

3-methyl-N-propylpiperidine-3-carboxamide hydrochloride

-

Low-volume 384-well microplates

-

TR-FRET-capable microplate reader

C. Procedure:

-

Reagent Preparation: Prepare solutions of the tagged receptor, the terbium-labeled antibody, the fluorescent tracer, and serial dilutions of the test compound in assay buffer.

-

Assay Assembly: Add the reagents to the microplate wells. A common order is compound, then a pre-mixed solution of receptor and antibody, followed by the tracer.

-

Incubation: Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.

-

Read TR-FRET: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

Data Analysis:

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the ratio against the logarithm of the competitor concentration and fit the data to determine the IC₅₀ value.

-

D. Causality and Self-Validation:

-

Why TR-FRET? The time-resolved measurement minimizes interference from compound autofluorescence and scattered light, making it a highly sensitive and robust method for high-throughput screening.[18]

-

Ratiometric detection: The ratiometric nature of the readout corrects for well-to-well variations in volume and compound color quenching.[20]

Phase 3: Cell-Based Functional Assays

Biochemical assays confirm direct binding, but cell-based assays are essential to understand the compound's effect in a more physiologically relevant context.[21] These assays measure the functional consequences of target engagement within a living cell.

GPCR Functional Assays

If the target is a GPCR, functional assays can determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the action of an agonist), or an allosteric modulator.

Protocol 4: β-Arrestin Recruitment Assay (BRET-based)

A. Principle: Upon GPCR activation by an agonist, β-arrestin proteins are recruited to the receptor.[22] This interaction can be measured using Bioluminescence Resonance Energy Transfer (BRET).[23][24][25] The GPCR is fused to a BRET donor (e.g., Renilla Luciferase, RLuc) and β-arrestin is fused to a BRET acceptor (e.g., YFP). When the two proteins interact, energy is transferred from the donor to the acceptor, generating a BRET signal.[6][24]

B. Materials:

-

HEK293 cells co-expressing the GPCR-RLuc fusion and the β-arrestin-YFP fusion

-

Cell culture medium

-

BRET substrate (e.g., coelenterazine h)

-

3-methyl-N-propylpiperidine-3-carboxamide hydrochloride

-

A known agonist for the GPCR (for antagonist mode)

-

White, 96- or 384-well microplates

-

BRET-capable microplate reader

C. Procedure:

-

Cell Seeding: Seed the cells into the microplate and allow them to attach overnight.

-

Agonist Mode:

-

Add serial dilutions of the test compound to the cells.

-

Incubate for a specified time.

-

Add the BRET substrate and immediately read the luminescence at the donor and acceptor wavelengths.

-

-

Antagonist Mode:

-

Pre-incubate the cells with serial dilutions of the test compound.

-

Add a fixed concentration (e.g., EC₈₀) of a known agonist.

-

Incubate, add the substrate, and read the BRET signal.

-

-

Data Analysis:

-

Calculate the BRET ratio.

-

For agonist mode, plot the BRET ratio versus log[compound] to determine the EC₅₀ and Eₘₐₓ.

-

For antagonist mode, plot the BRET ratio versus log[compound] to determine the IC₅₀.

-

D. Causality and Self-Validation:

-

Why β-arrestin recruitment? This is a universal signaling event for many GPCRs, making it a broadly applicable assay format that is independent of the specific G-protein coupling pathway.[22][26]

-

Live-cell format: This assay provides data on compound activity in a dynamic, living system.[24]

Ion Channel Functional Assays

If the target is an ion channel, automated patch-clamp electrophysiology is the gold standard for measuring its function.[9]

Protocol 5: Automated Patch-Clamp Electrophysiology

A. Principle: This technique measures the flow of ions through a channel by "patching" a cell membrane and controlling the membrane voltage.[9] It provides a direct and highly quantitative measure of ion channel activity and its modulation by a test compound.

B. Materials:

-

Cells stably expressing the ion channel of interest

-

Automated patch-clamp system (e.g., QPatch, Patchliner)

-

Appropriate intracellular and extracellular recording solutions

-

3-methyl-N-propylpiperidine-3-carboxamide hydrochloride

C. Procedure:

-

Cell Preparation: Harvest the cells and prepare a single-cell suspension.

-

System Setup: Load the cells and recording solutions into the automated patch-clamp system.

-

Seal and Whole-Cell Formation: The system automatically establishes a high-resistance (giga-ohm) seal between the patch-clamp chip and a cell, and then ruptures the cell membrane to achieve the whole-cell configuration.

-

Baseline Recording: Apply a specific voltage protocol to elicit channel activity and record a stable baseline current.[27]

-

Compound Application: Perfuse the cell with different concentrations of the test compound and record the resulting changes in the ion current.

-